molecular formula C18H18N4O B7562461 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea

1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea

Cat. No.: B7562461
M. Wt: 306.4 g/mol
InChI Key: DLKDRBVVSSJKFG-UHFFFAOYSA-N
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Description

1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea is a compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenyl group, a pyrazolylmethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea typically involves the reaction of 1-phenyl-3-(chloromethyl)urea with pyrazole derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran, and the reaction is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazolylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurological disorders.

    3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: Investigated for its bioactive properties and potential therapeutic applications.

Uniqueness: 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(21-17-9-2-1-3-10-17)19-13-15-7-4-5-8-16(15)14-22-12-6-11-20-22/h1-12H,13-14H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKDRBVVSSJKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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